molecular formula C16H13N7O2S B2614387 N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 1203413-20-0

N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2614387
CAS No.: 1203413-20-0
M. Wt: 367.39
InChI Key: ZULWQLFPTYZXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a novel synthetic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure of significant interest in medicinal chemistry research. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine core, such as the related N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide, have been investigated for their ability to inhibit specific biological targets. Research into similar molecules indicates potential as inhibitors of bacterial cell division, specifically by targeting the essential cell division protein ZipA . Furthermore, structurally related [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives have been patented for their use as p38 Mitogen-Activated Protein Kinases (MAPK) inhibitors, suggesting potential applications in researching inflammatory diseases, autoimmune disorders, and oncology . The presence of the 3-methyl-1,2-oxazol-5-yl (isoxazole) group, a common pharmacophore found in various bioactive molecules, further enhances the research value of this compound by potentially influencing its binding affinity and selectivity . This molecule is provided exclusively For Research Use Only and is a valuable tool for scientists exploring new therapeutic agents, studying enzyme kinetics, and investigating structure-activity relationships (SAR) in drug discovery programs.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c1-10-8-15(25-22-10)18-14(24)9-26-16-20-19-13-6-5-12(21-23(13)16)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULWQLFPTYZXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thione Moieties

describes 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide, which shares the sulfanyl-acetamide linker and triazole core but replaces the triazolo-pyridazine with a furan-substituted triazole. Key differences:

  • Bioactivity : The furan-triazole derivative demonstrated anti-exudative activity in rat models (reducing inflammation-induced fluid leakage), whereas the target compound’s pyridazine core may favor kinase inhibition or metabolic stability .
  • Synthetic Route: Both compounds utilize alkylation of α-chloroacetamides with triazole-thiones, but the target compound requires Paal-Knorr condensation for pyrolin fragment incorporation, a step absent in the furan analogue synthesis .

Pyridinamine-Dithiazole Derivatives

discusses N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines , which incorporate dithiazole rings instead of triazolo-pyridazine. Comparative insights:

  • Reactivity : Dithiazole derivatives undergo nucleophilic substitutions at the chloro position, enabling diverse functionalization. In contrast, the triazolo-pyridazine core in the target compound is more electron-deficient, favoring electrophilic aromatic substitution at the pyridazine ring .
  • Stability : Dithiazoles are prone to ring-opening reactions under basic conditions, whereas the triazolo-pyridazine system in the target compound exhibits greater thermal and hydrolytic stability due to aromatic stabilization .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Analogues

Property Target Compound Furan-Triazole Acetamide Dithiazole-Pyridinamine
LogP 2.8 (predicted) 1.9 3.2
Aqueous Solubility (mg/mL) 0.12 0.45 0.08
Anti-exudative Activity Not reported IC₅₀: 12 μM Not applicable
Synthetic Steps 5 (alkylation + condensation) 3 (alkylation) 4 (cyclization + substitution)

Binding Affinity and Selectivity

  • The pyridin-2-yl group in the target compound likely enhances binding to ATP pockets in kinases (e.g., JAK or EGFR), a feature absent in the furan-triazole analogue.
  • Dithiazole derivatives show affinity for sulfur-binding enzymes (e.g., glutathione reductase), while the sulfanyl group in the target compound may interact with cysteine residues in target proteins .

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